1-Ethynyl-4-octylbenzene
Overview
Description
1-Ethynyl-4-octylbenzene is an organic compound with the molecular formula C16H22. It is a derivative of benzene, featuring an ethynyl group (C≡CH) attached to the first carbon and an octyl group (C8H17) attached to the fourth carbon of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-octylbenzene can be synthesized through various methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of an aryl halide (such as 4-iodooctylbenzene) with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Grignard Reaction: Another approach involves the reaction of 4-octylbenzyl chloride with ethynylmagnesium bromide, followed by hydrolysis to yield this compound.
Industrial Production Methods:
Chemical Reactions Analysis
1-Ethynyl-4-octylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Major Products Formed:
Oxidation: Formation of 4-octylbenzaldehyde or 4-octylbenzoic acid.
Reduction: Formation of 1-ethyl-4-octylbenzene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Ethynyl-4-octylbenzene has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It is used as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
Material Science: Its unique structural properties make it suitable for the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-ethynyl-4-octylbenzene in various reactions involves the interaction of its functional groups with reagents and catalysts. For example:
Sonogashira Coupling Reaction: The ethynyl group forms a bond with the aryl halide through the palladium-catalyzed formation of a carbon-carbon triple bond.
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions through the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity.
Comparison with Similar Compounds
1-Ethynyl-4-octylbenzene can be compared with other similar compounds, such as:
1-Ethynyl-4-hexylbenzene: Similar structure but with a hexyl group instead of an octyl group.
1-Ethynyl-4-decylbenzene: Similar structure but with a decyl group instead of an octyl group.
4-n-Octylphenylacetylene: Similar structure but with a phenylacetylene group instead of an ethynyl group.
Uniqueness: The uniqueness of this compound lies in its specific combination of an ethynyl group and an octyl group attached to the benzene ring, which imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and material science.
Properties
IUPAC Name |
1-ethynyl-4-octylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22/c1-3-5-6-7-8-9-10-16-13-11-15(4-2)12-14-16/h2,11-14H,3,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSPMWQTTQJAGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379399 | |
Record name | 1-ethynyl-4-octylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79887-13-1 | |
Record name | 1-Ethynyl-4-octylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79887-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-ethynyl-4-octylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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